6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiazepine ring.
Preparation Methods
The synthesis of 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol stands out due to its unique combination of a benzodioxole moiety and a thiazepine ring. Similar compounds include:
- **1-(1,3-benzodioxol-5-yl)-3-[(2S,3R,6S)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
- **{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}-thiourea
- **1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
CAS No. |
350793-29-2 |
---|---|
Molecular Formula |
C23H15NO3S |
Molecular Weight |
385.4g/mol |
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H15NO3S/c25-22-15-6-2-1-5-14(15)21-20(22)23(28-19-8-4-3-7-16(19)24-21)13-9-10-17-18(11-13)27-12-26-17/h1-11,23-24H,12H2 |
InChI Key |
PMSPERCAOORMFU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.